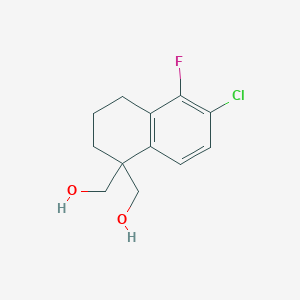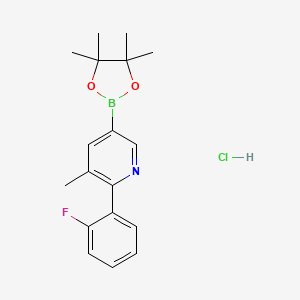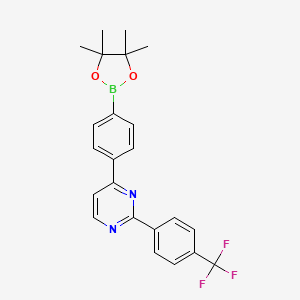
(6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is an organic compound with the molecular formula C12H15ClFO2. This compound is characterized by the presence of a chloro and fluoro substituent on a tetrahydronaphthalene ring, along with two hydroxymethyl groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl groups to carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups such as amines or ethers .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, while the hydroxymethyl groups can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
(5-Fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol: Lacks the chloro substituent, leading to different chemical and biological properties.
1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dimethanol: Lacks both chloro and fluoro substituents, resulting in a less reactive compound.
Uniqueness
The presence of both chloro and fluoro substituents in (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol makes it unique compared to its analogs.
Eigenschaften
Molekularformel |
C12H14ClFO2 |
|---|---|
Molekulargewicht |
244.69 g/mol |
IUPAC-Name |
[6-chloro-5-fluoro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H14ClFO2/c13-10-4-3-9-8(11(10)14)2-1-5-12(9,6-15)7-16/h3-4,15-16H,1-2,5-7H2 |
InChI-Schlüssel |
XANUHIQGOZGSJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2F)Cl)C(C1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)
![1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one](/img/structure/B13343224.png)




![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13343249.png)

![2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13343255.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B13343256.png)
![8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13343258.png)
![(1-Oxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B13343264.png)
